4-trifluoromethanesulfonyl-1H-pyrazole
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Overview
Description
4-Trifluoromethanesulfonyl-1H-pyrazole is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-trifluoromethanesulfonyl-1H-pyrazole typically involves the reaction of pyrazole with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethanesulfonyl-1H-pyrazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-Trifluoromethanesulfonyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may be used in the study of biological systems and processes.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-trifluoromethanesulfonyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can influence the reactivity and stability of the pyrazole ring, leading to various biological and chemical effects.
Comparison with Similar Compounds
4-Trifluoromethanesulfonyl-1H-pyrazole can be compared with other similar compounds, such as 4-trifluoromethyl-1H-pyrazole and 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1-trifluoromethanesulfonyl-1H-pyrazole. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
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Properties
Molecular Formula |
C4H3F3N2O2S |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
4-(trifluoromethylsulfonyl)-1H-pyrazole |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)3-1-8-9-2-3/h1-2H,(H,8,9) |
InChI Key |
FUEKTINWAIYZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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